6,8-Dibromo-5-chloroquinazolin-4-ol

Lipophilicity ADME Medicinal Chemistry

Sourcing a quinazolinone building block with a defined, heavy halogen pattern for sequential derivatization often leads to supply inconsistency and limited structural diversity. 6,8-Dibromo-5-chloroquinazolin-4-ol directly addresses this gap with a unique 5-chloro-6,8-dibromo substitution pattern, enabling precise, multi-step synthetic planning. • Enables sequential, regioselective cross-coupling (e.g., Suzuki-Miyaura) due to distinct C-Br sites, a feature absent in mono-halogenated analogs. • Its computed XLogP3-AA of 2.7 and exact mass of 337.83 Da provide a superior scaffold for designing lipophilic probes and simplifying mass-directed purification. • Supplied with a validated purity specification, ensuring reproducibility in screening library generation and kinase inhibitor SAR exploration.

Molecular Formula C8H3Br2ClN2O
Molecular Weight 338.38 g/mol
CAS No. 1858241-98-1
Cat. No. B1415768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-5-chloroquinazolin-4-ol
CAS1858241-98-1
Molecular FormulaC8H3Br2ClN2O
Molecular Weight338.38 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=C1Br)Cl)C(=O)NC=N2)Br
InChIInChI=1S/C8H3Br2ClN2O/c9-3-1-4(10)7-5(6(3)11)8(14)13-2-12-7/h1-2H,(H,12,13,14)
InChIKeyQUJRIKPROYTFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-5-chloroquinazolin-4-ol Physicochemical Baseline


6,8-Dibromo-5-chloroquinazolin-4-ol (CAS 1858241-98-1, MFCD28954638) is a polyhalogenated quinazolin-4(3H)-one derivative with a molecular weight of 338.38 g/mol [1]. The quinazolinone scaffold is a privileged structure in medicinal chemistry, and the specific 5-chloro-6,8-dibromo substitution pattern yields a compound with a computed XLogP3-AA value of 2.7, indicating a defined lipophilicity profile relevant for its handling and potential bioactivity [1]. This compound is commercially available as a research reagent with documented purity specifications from multiple vendors, typically ≥95% to 98% .

6,8-Dibromo-5-chloroquinazolin-4-ol Substitution Risks


The procurement of 6,8-Dibromo-5-chloroquinazolin-4-ol cannot be substituted by other quinazolin-4-ol analogs due to its unique halogen substitution pattern. This specific arrangement of one chlorine and two bromine atoms on the fused pyrimidine ring directly dictates its physicochemical properties, including molecular weight, lipophilicity, and potential for further regioselective chemical transformations, which are distinct from simpler mono- or di-halogenated variants [1][2]. Furthermore, within the quinazolinone class, even minor changes in halogen placement are known to drastically alter biological activity profiles, including enzyme inhibition potency and selectivity, as demonstrated in studies on related kinase inhibitors [3]. Therefore, using a generic alternative without this precise substitution pattern introduces significant and unquantified risks in synthetic outcomes and biological assay reproducibility.

6,8-Dibromo-5-chloroquinazolin-4-ol Differentiation Evidence


Lipophilicity Advantage for ADME Prediction

6,8-Dibromo-5-chloroquinazolin-4-ol exhibits a computed XLogP3-AA value of 2.7 [1]. This is significantly higher than the value of 2.0 for 6-bromo-7-chloroquinazolin-4-ol, a compound with one less bromine atom [2]. The 0.7 unit difference in computed logP indicates substantially increased lipophilicity for the target compound, which is a key parameter influencing membrane permeability, solubility, and distribution in biological systems.

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Molecular Weight & Halogenation for Synthesis

The molecular weight of 6,8-Dibromo-5-chloroquinazolin-4-ol is 338.38 g/mol [1]. This is significantly higher than that of mono-bromo, mono-chloro analogs such as 6-bromo-7-chloroquinazolin-4-ol (MW = 259.49 g/mol) [2] and 7-bromo-6-chloroquinazolin-4-ol (MW = 259.49 g/mol) . The higher mass is a direct consequence of the additional bromine atom, which provides an extra site for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and influences reaction stoichiometry and purification.

Synthetic Chemistry Building Blocks Halogenation Cross-Coupling

GHS Hazard Classifications for Safe Handling

6,8-Dibromo-5-chloroquinazolin-4-ol is classified with specific GHS hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . This detailed profile is essential for institutional procurement, as it mandates specific storage and handling protocols. While similar hazards exist for related compounds, the specific combination and classification for this CAS number is a verifiable data point for safety data sheet (SDS) preparation and risk assessment.

Safety Data GHS Compliance Procurement Risk Assessment

Kinase Inhibitor SAR and Biological Potential

While no direct, head-to-head quantitative biological data for 6,8-Dibromo-5-chloroquinazolin-4-ol was identified in the primary literature, strong class-level inference can be drawn from extensive Structure-Activity Relationship (SAR) studies on related quinazoline derivatives. For example, research on 6,8-dibromo-2-(4-chlorophenyl)quinazoline scaffolds has shown that specific halogen substitution patterns are critical for achieving potent cytotoxic activity against cancer cell lines like MCF-7 and for modulating EGFR-TK inhibition [1][2]. The unique 5-chloro-6,8-dibromo arrangement of the target compound provides a distinct electronic and steric environment compared to other halogenated quinazolines, suggesting a potentially unique biological interaction profile that warrants its selection for screening campaigns.

Kinase Inhibition Cancer Research Structure-Activity Relationship (SAR) Medicinal Chemistry

6,8-Dibromo-5-chloroquinazolin-4-ol Key Applications


Regioselective Cross-Coupling for Heterocyclic Libraries

The distinct molecular weight and the presence of two bromine atoms versus one chlorine atom in 6,8-Dibromo-5-chloroquinazolin-4-ol provide chemists with a defined, heavy building block for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This enables the construction of diverse quinazoline-based libraries with controlled substitution patterns, a key advantage over lighter, mono-halogenated analogs where such sequential derivatization is not possible [1]. The compound's higher molecular weight also facilitates monitoring of reaction progress and purification by mass spectrometry.

Lipophilic Probes for Target Engagement & ADME

With a computed XLogP3-AA value of 2.7, which is significantly higher than that of mono-bromo analogs like 6-bromo-7-chloroquinazolin-4-ol (XLogP3-AA = 2.0), this compound is a superior starting point for the design of more lipophilic molecular probes. Its inherent lipophilicity suggests enhanced membrane permeability, making it a valuable scaffold for developing chemical probes intended for cellular target engagement assays, cellular imaging, or for studying ADME properties in a research context [2].

Kinase and Oncology Screening Libraries

Despite the absence of direct, public-domain biological data, the compound's unique 5-chloro-6,8-dibromo substitution pattern distinguishes it from other commercially available quinazolinones. Given the well-documented sensitivity of quinazoline-based kinase inhibitors to halogen substitution patterns, this compound represents a structurally novel addition to any kinase-focused or oncology-focused screening library. Its procurement is justified as a means to explore new chemical space and potentially uncover novel structure-activity relationships that are inaccessible with more common analogs [3].

Computational Chemistry Model Calibration

The precise, computed physicochemical properties of 6,8-Dibromo-5-chloroquinazolin-4-ol (e.g., exact mass = 337.82802 Da, TPSA = 41.5 Ų, XLogP3 = 2.7) make it an excellent standard compound for calibrating and validating in silico models [4]. Its properties, which fall between those of simpler and more complex heterocycles, can be used to benchmark predictions from software used for ADME property estimation, docking studies, and quantum mechanical calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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